Bicyclogermacrene

Antibacterial Sesquiterpene MIC

Bicyclogermacrene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, derived from germacrane via dehydrogenation across the C(1)–C(10) and C(4)–C(5) bonds and cyclization across the C(8)–C(9) bond. It occurs widely as a major constituent in essential oils from diverse plant families including Annonaceae, Lamiaceae, Myrtaceae, and Lauraceae, where it is biosynthesized from the germacredienyl cation via 1,10-cyclizing sesquiterpene synthases.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1253140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclogermacrene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CC2C(C2(C)C)CC1)C
InChIInChI=1S/C15H24/c1-11-6-5-7-12(2)10-14-13(9-8-11)15(14,3)4/h6,10,13-14H,5,7-9H2,1-4H3/b11-6+,12-10+/t13-,14+/m1/s1
InChIKeyVPDZRSSKICPUEY-JEPMYXAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclogermacrene Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Bicyclogermacrene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, derived from germacrane via dehydrogenation across the C(1)–C(10) and C(4)–C(5) bonds and cyclization across the C(8)–C(9) bond [1]. It occurs widely as a major constituent in essential oils from diverse plant families including Annonaceae, Lamiaceae, Myrtaceae, and Lauraceae, where it is biosynthesized from the germacredienyl cation via 1,10-cyclizing sesquiterpene synthases [2]. The compound contains a characteristic cyclopropane ring and exists as distinct stereoisomers, with both (+)-bicyclogermacrene and the unusual C10-(S)-bicyclogermacrene variant reported in natural sources [3]. Its documented bioactivities include antibacterial, cytotoxic, anti-inflammatory, and insecticidal properties, making it a compound of interest for natural product research and agrochemical development.

Why Bicyclogermacrene Cannot Be Substituted with Generic Sesquiterpenes in Research Protocols


Substitution of bicyclogermacrene with structurally similar sesquiterpenes such as germacrene D, β-caryophyllene, or drimenol is not scientifically valid due to documented differences in biological potency, stereochemical specificity, and biosynthetic divergence. Bicyclogermacrene and germacrene D, despite frequent co-occurrence in essential oils, arise from distinct cyclization pathways: bicyclogermacrene proceeds via 1,10-cyclization to yield aromadendrane skeletons, whereas germacrene C-derived pathways produce 6,9-guaiadienes [1]. Quantitatively, bicyclogermacrene demonstrates 1.5-fold greater antibacterial activity against Bacillus cereus (MIC = 167 μg/mL) compared to the structurally related drimenol (MIC = 250 μg/mL) [2]. Stereochemical considerations further preclude substitution: the newly characterized C10-(S)-bicyclogermacrene stereoisomer exhibits conformational properties distinct from the more common (+)-bicyclogermacrene, with potential implications for biological target engagement [3]. These structural and functional divergences establish that bicyclogermacrene is not interchangeable with its analogs in research applications requiring precise molecular identity and reproducible biological activity.

Bicyclogermacrene Quantitative Differentiation Evidence: Comparator-Based Activity Data


Antibacterial Activity of Bicyclogermacrene Versus Drimenol Against Bacillus cereus

Bicyclogermacrene demonstrated superior antibacterial activity compared to the structurally related sesquiterpene drimenol when tested against Bacillus cereus. The isolated compound bicyclogermacrene exhibited an MIC of 167 μg/mL, whereas drimenol, another major constituent isolated from the same plant source (Drimys angustifolia), showed an MIC of 250 μg/mL under identical assay conditions [1]. No synergistic effect was observed when the two compounds were combined, confirming that the observed antibacterial effect is attributable to the individual compounds rather than combinatorial interactions [1].

Antibacterial Sesquiterpene MIC

Stereochemical Differentiation: C10-(S)-Bicyclogermacrene Versus (+)-Bicyclogermacrene

Bicyclogermacrene exists in distinct stereoisomeric forms with differential biosynthetic origins and potentially divergent biological activities. The newly characterized sesquiterpene synthase JeSTS4 from Jungermannia exsertifolia produces an unusual C10-(S)-bicyclogermacrene stereoisomer, whereas microbial synthases such as PeTPS4 from Penicillium expansum yield (+)-bicyclogermacrene [1][2]. NMR and molecular dynamics simulations confirmed the C10-(S) configuration as distinct from the more commonly reported (+)-enantiomer [1]. Notably, PeTPS4 achieved a production titer of 188 mg/L of (+)-bicyclogermacrene in E. coli within 72 hours, demonstrating differential fermentative productivity between enzyme systems [3].

Stereochemistry Biosynthesis Enzyme Engineering

Cytotoxicity Profile Comparison: Bicyclogermacrene-Dominant Oils Versus Purified Bicyclogermacrene

Essential oils with bicyclogermacrene as the predominant constituent exhibit varying cytotoxicity profiles depending on overall composition. In Dillenia reticulata essential oil, bicyclogermacrene constitutes 44.18% of the volatile fraction, with IC50 values ranging from 61.5-68.5 μg/mL against HepG2, MCF7, and A549 cancer cell lines [1]. In contrast, purified bicyclogermacrene isolated from Nectandra leucantha leaves displayed substantially higher potency with IC50 values ranging from 3.1 ± 0.2 to 21 ± 6 μg/mL, confirming that the isolated compound, rather than minor oil constituents, drives the cytotoxic effect [2]. Notably, Myrcia splendens essential oil containing 15.4% bicyclogermacrene achieved IC50 below 20 μg/mL against THP-1, A549, and B16-F10 cells, with documented reduction in colony formation and inhibition of A549 cell migration [3].

Cytotoxicity Anticancer IC50

Chemotaxonomic Specificity: Bicyclogermacrene as a Vitex Genus Biomarker

Bicyclogermacrene serves as a chemotaxonomic discriminator within the Vitex genus (Lamiaceae), differentiating species based on sesquiterpene cyclization pathway preference. Comparative volatile metabolomic analysis of four Vitex species (V. capitata, V. megapotamica, V. gardneriana, V. rufescens) revealed that bicyclogermacrene and its derived aromadendrane sesquiterpenoids form a distinct chemotype cluster, validated by Inter-Simple Sequence Repeat profiling [1]. Among these species, only V. gardneriana oil exhibited strong acaricidal activity (LC50 = 0.85 mg/mL against Aceria guerreronis), indicating that bicyclogermacrene presence alone does not predict pesticidal efficacy; specific co-occurring metabolites or stereoisomeric ratios likely govern activity [1]. This contrasts with germacrene C-derived pathways which yield 6,9-guaiadienes as the predominant skeleton type in the genus [2].

Chemotaxonomy Biomarker Sesquiterpene Synthase

Larvicidal Activity Context: Bicyclogermacrene-Containing Oils Versus Purified β-Caryophyllene

Essential oils rich in bicyclogermacrene demonstrate mosquito larvicidal activity, but the effect appears dependent on multi-component interactions rather than any single constituent. Syzygium attopeuense leaf oil, containing bicyclogermacrene as the major component at 24.26%, exhibited LC50 values of 25.55-30.18 μg/mL against fourth-instar Aedes aegypti larvae [1]. In contrast, purified β-caryophyllene, another common sesquiterpene co-occurring with bicyclogermacrene, showed weak larvicidal potency with LC50 of 1038 ppm (1038 μg/mL) against A. aegypti [2]. This represents an approximately 35- to 40-fold difference in larvicidal potency between bicyclogermacrene-dominant whole oil and isolated β-caryophyllene, suggesting that bicyclogermacrene may contribute to a synergistic larvicidal matrix or that bicyclogermacrene itself possesses inherently stronger larvicidal activity than β-caryophyllene.

Larvicidal Aedes aegypti LC50

Bicyclogermacrene: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Antibacterial Screening Against Gram-Positive Pathogens

Based on direct head-to-head MIC comparison showing bicyclogermacrene (167 μg/mL) outperforms drimenol (250 μg/mL) against Bacillus cereus [1], researchers should prioritize bicyclogermacrene when screening sesquiterpenes for antibacterial activity against Gram-positive bacteria. The lack of observed synergism between these compounds [1] further supports using bicyclogermacrene as a standalone antibacterial candidate rather than as part of an undefined mixture.

Stereospecific Biosynthesis and Enzyme Engineering

The distinct stereoisomers of bicyclogermacrene—C10-(S)-bicyclogermacrene from JeSTS4 synthase and (+)-bicyclogermacrene from PeTPS4 synthase—require explicit specification in procurement [2]. The documented fermentative productivity of 188 mg/L for (+)-bicyclogermacrene in E. coli [3] establishes a benchmark for large-scale production, making this stereoisomer the more accessible option for studies where stereochemistry is not the primary variable.

Anticancer Screening and Cytotoxicity Studies

Purified bicyclogermacrene exhibits IC50 values ranging from 3.1-21 μg/mL across multiple cancer cell lines [4], representing potency 3- to 20-fold greater than bicyclogermacrene-rich whole oils (e.g., D. reticulata oil IC50 61.5-68.5 μg/mL) [5]. Investigators must weigh this potency differential against the documented anti-migratory and colony-inhibition effects observed with whole Myrcia splendens oil [6], which may derive from multi-component interactions.

Chemotaxonomic Marker and Natural Product Discovery

Bicyclogermacrene production via 1,10-cyclizing sesquiterpene synthases distinguishes specific Vitex chemotypes from those producing 6,9-guaiadienes via germacrene C pathways [7]. The acaricidal activity observed exclusively in V. gardneriana (LC50 = 0.85 mg/mL) despite bicyclogermacrene presence in related species [8] demonstrates that this compound serves as a chemotaxonomic marker but does not independently guarantee bioactivity, guiding species selection in biodiscovery programs.

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